N6-Octanoyl Cordycepin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

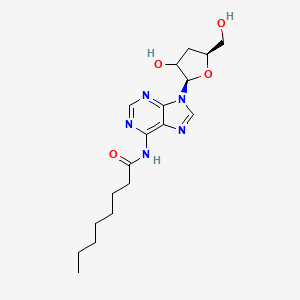

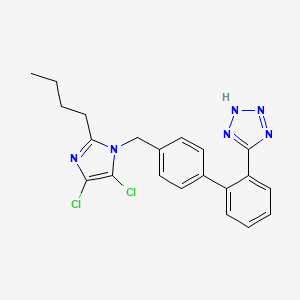

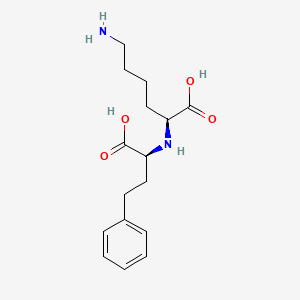

N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .

Molecular Structure Analysis

The molecular structure of N6-Octanoyl Cordycepin is complex, involving various chemical and biological processes .Chemical Reactions Analysis

Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .Applications De Recherche Scientifique

Antitumor Activity

Cordycepin, the core component of N6-Octanoyl Cordycepin, has been found to have significant antitumor activity . However, its clinical application has been limited due to the easy deamination of N6 in its structure . To overcome this limitation, a large lipolysis group was introduced at the cordycepin N6, resulting in the synthesis of cordycepin derivatives . These derivatives have shown promising results in vitro against MCF7 cells, HepG2 cells, and SGC-7901 cells . One of the derivatives, compound 4a, showed the most significant inhibitory effect on MCF7 cells .

Apoptosis Induction

Further biological evaluation of the cordycepin derivatives has shown that they can promote apoptosis and block the cell cycle in the G0/G1 phase . Compound 4a, in particular, was found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins . This suggests that compound 4a could induce the apoptosis of MCF7 cells through the mitochondrial pathway .

Immunomodulatory Effects

Cordyceps militaris, from which cordycepin is derived, has been found to have immunomodulatory effects . This suggests that N6-Octanoyl Cordycepin could potentially have similar effects, although further research would be needed to confirm this.

Anti-inflammatory Activity

Cordyceps militaris has also been found to have anti-inflammatory activity . This suggests that N6-Octanoyl Cordycepin could potentially be used in the treatment of inflammatory conditions.

Antimicrobial Properties

Cordyceps militaris has demonstrated antimicrobial properties , which suggests that N6-Octanoyl Cordycepin could potentially be used in the treatment of various bacterial and fungal infections.

Potential Anti-COVID-19 Effects

There is some evidence to suggest that cordycepin could have potential anti-COVID-19 effects . However, this is based on preliminary research and further studies would be needed to confirm these findings.

Orientations Futures

Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .

Propriétés

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Octanoyl Cordycepin | |

CAS RN |

77378-05-3 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

phosphoryl]acetic acid](/img/structure/B601002.png)